

Spectroscopic Characterization of (3-bromophenyl)hydrazine: A Technical Guide

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Compound of Interest

Compound Name: (3-bromophenyl)hydrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(3-bromophenyl)hydrazine** and its hydrochloride salt, crucial intermediates in synthetic chemistry and drug development. The following sections detail Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Here, we present the available ^1H and ^{13}C NMR data for **(3-bromophenyl)hydrazine** hydrochloride. The data for the free base is less commonly reported; however, characteristic shifts are predicted based on the hydrochloride data.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **(3-bromophenyl)hydrazine** hydrochloride

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.4 (br s)	Broad Singlet	3H	$-\text{NHNH}_3^+$
7.3-7.0 (m)	Multiplet	4H	Aromatic Protons

Note: The broad singlet at 10.4 ppm is characteristic of the acidic protons of the hydrazinium ion and can exchange with D₂O. The aromatic region shows a complex multiplet due to the meta-substitution pattern.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **(3-bromophenyl)hydrazine** and its Hydrochloride

(3-bromophenyl)hydrazine hydrochloride	(3-bromophenyl)hydrazine (free base)	Assignment
149.5	~148.0	C-N
131.0	~130.5	C-Br
130.5	~130.0	Aromatic CH
123.0	~122.5	Aromatic CH
121.0	~120.5	Aromatic CH
112.5	~112.0	Aromatic CH

Note: The chemical shifts for the free base are estimated to be slightly upfield compared to the hydrochloride salt due to the absence of the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(3-bromophenyl)hydrazine** hydrochloride was obtained using the KBr wafer technique.[\[1\]](#)

Table 3: IR Spectroscopic Data for **(3-bromophenyl)hydrazine** hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2800	Strong, Broad	N-H stretching (hydrazinium ion)
1600-1580	Medium	N-H bending
1500-1400	Strong	Aromatic C=C stretching
~1100	Medium	C-N stretching
~780	Strong	C-H out-of-plane bending (meta-substitution)
~700	Medium	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum for **(3-bromophenyl)hydrazine** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[\[2\]](#)

Table 4: Mass Spectrometry Data for **(3-bromophenyl)hydrazine**

m/z	Relative Intensity	Assignment
188	High	[M+2] ⁺ • (presence of ⁸¹ Br)
186	High	[M] ⁺ • (presence of ⁷⁹ Br)
107	Medium	[M - Br] ⁺
77	Medium	[C ₆ H ₅] ⁺

Note: The presence of bromine is clearly indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (¹⁸⁶ and ¹⁸⁸).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were recorded on a Varian A-60 or equivalent NMR spectrometer operating at a frequency of 60 MHz for protons.[1] Samples were dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the hydrochloride salt, the broad proton signal of the hydrazinium group is observable, which would be absent in the free base.

IR Spectroscopy Protocol

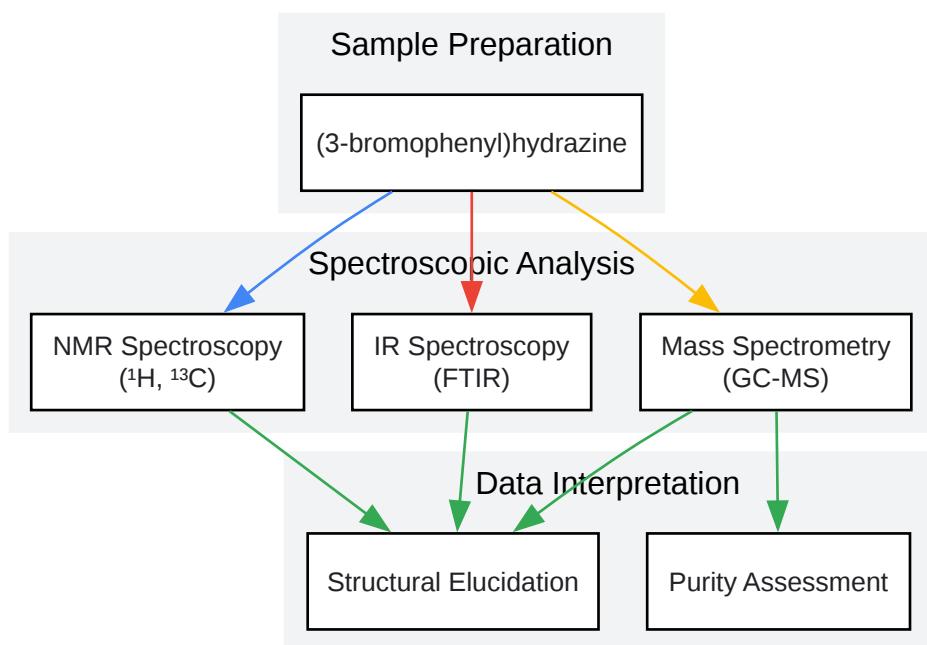
The infrared spectrum of **(3-bromophenyl)hydrazine** hydrochloride was obtained using a Bruker Tensor 27 FT-IR or a similar instrument.[1] The sample was prepared as a KBr wafer.[1] A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹. An alternative method mentioned is Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory.[1]

Mass Spectrometry Protocol

The mass spectrum of **(3-bromophenyl)hydrazine** was acquired using a GC-MS system.[2] The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column. The separated components were then introduced into the mass spectrometer. Electron ionization (EI) was used as the ionization source. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **(3-bromophenyl)hydrazine** is depicted in the following diagram.



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General workflow for spectroscopic analysis.

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References

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- 2. (3-Bromophenyl)hydrazine | C₆H₇BrN₂ | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]
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